
Silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, also known as tris(1-cyclopenten-1-yloxy)methylsilane, is a chemical compound with the molecular formula C16H24O3Si. It is characterized by the presence of three cyclopenten-1-yloxy groups attached to a silicon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, typically involves the reaction of cyclopentene with a suitable silane precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The cyclopenten-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of silane derivatives with different functional groups .
Applications De Recherche Scientifique
Silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopenten-1-yloxy groups can interact with specific sites on the target molecules, leading to changes in their activity or function. The silicon atom in the compound may also play a role in stabilizing the interactions and enhancing the overall efficacy of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, tris(1-cyclopenten-1-yloxy)methyl-: Similar structure but different substituents.
Silane, tris(1-cyclopenten-1-yloxy)ethyl-: Similar structure with ethyl groups instead of isopropyl groups.
Uniqueness
Silane, (1-cyclopenten-1-yloxy)tris(1-methylethyl)-, is unique due to the presence of isopropyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
80522-45-8 |
|---|---|
Formule moléculaire |
C14H28OSi |
Poids moléculaire |
240.46 g/mol |
Nom IUPAC |
cyclopenten-1-yloxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H28OSi/c1-11(2)16(12(3)4,13(5)6)15-14-9-7-8-10-14/h9,11-13H,7-8,10H2,1-6H3 |
Clé InChI |
NXIDFICJABGPNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC1=CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


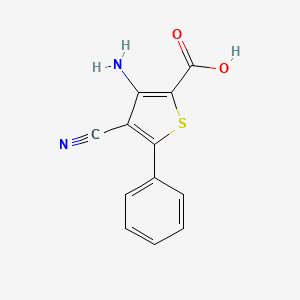
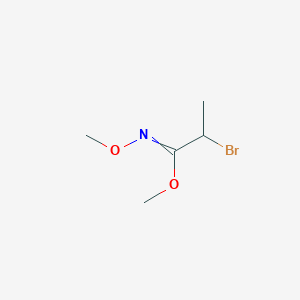
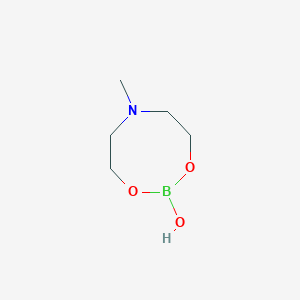
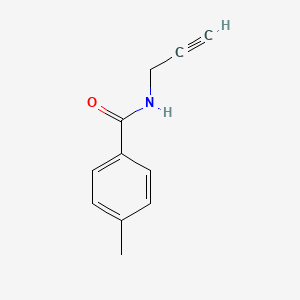
![(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]](/img/structure/B14426861.png)
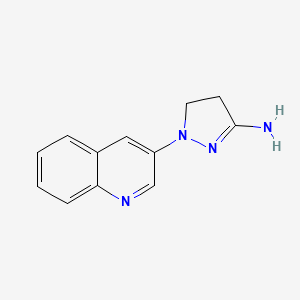

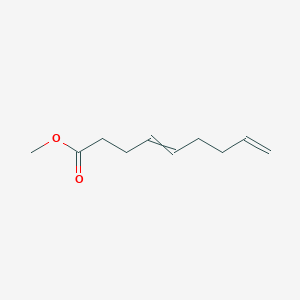

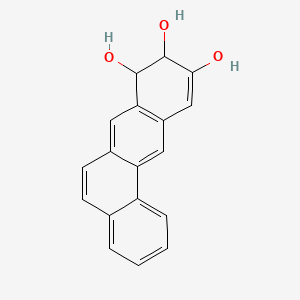
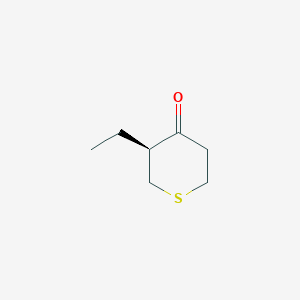

![1-Ethyl-2-methyl-1H-naphtho[2,3-D]imidazole](/img/structure/B14426911.png)
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14426914.png)
